N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
Description
Structural Characterization of N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC rules for heterocyclic amines. The parent structure is a pyrazole ring (1H-pyrazole), substituted at positions 1 and 4 with ethyl and methyl groups, respectively. A methylene bridge (-CH$$_2$$-) connects the 5-position of this pyrazole to a secondary amine group, which is further bonded to a second pyrazole ring substituted at position 1 with an isopropyl group and at position 4 with an amine.
Key nomenclature considerations :
- The numbering prioritizes the nitrogen atoms in the pyrazole rings to achieve the lowest locants for substituents.
- The prefix “1-isopropyl” denotes substitution at the first nitrogen of the second pyrazole ring, while “1-ethyl-4-methyl” specifies substituents on the first pyrazole.
- The compound’s molecular formula is C$${13}$$H$${22}$$N$$_6$$, with a molecular weight of 286.36 g/mol.
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this specific compound are not publicly available, its geometry can be inferred from analogous pyrazole derivatives. Pyrazole rings are typically planar, with bond angles of approximately 120° at the nitrogen atoms. The methylene bridge between the two pyrazole rings introduces flexibility, allowing conformational rotation around the C–N bond.
Predicted geometric features :
| Parameter | Value |
|---|---|
| Pyrazole ring planarity | ~0.1 Å deviation from plane |
| N–C–N bond angles | 117–123° |
| Torsional angle (C–N–C) | 60–180° (dependent on steric effects) |
Steric hindrance from the isopropyl and ethyl groups likely restricts free rotation, favoring staggered conformations to minimize van der Waals repulsions.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
Hypothetical $$^1$$H and $$^13$$C NMR chemical shifts for the compound are derived from structurally related pyrazoles:
| Proton/Group | $$^1$$H Shift (ppm) | $$^13$$C Shift (ppm) |
|---|---|---|
| Pyrazole C–H (aromatic) | 7.2–7.8 | 140–150 |
| N–CH$$_2$$–N (methylene) | 4.1–4.5 | 45–50 |
| Isopropyl (CH(CH$$3$$)$$2$$) | 1.2–1.4 (d), 3.1–3.3 (m) | 22–25 (CH$$_3$$), 50–55 (CH) |
| Ethyl (CH$$2$$CH$$3$$) | 1.0–1.2 (t), 3.4–3.6 (q) | 12–14 (CH$$3$$), 35–40 (CH$$2$$) |
The amine protons are expected to resonate at 2.5–3.5 ppm but may exhibit broadening due to hydrogen bonding or tautomerism.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- N–H stretching (amine): 3300–3500 cm$$^{-1}$$
- C–N stretching (aromatic): 1250–1350 cm$$^{-1}$$
- C=C/C=N (pyrazole ring): 1500–1600 cm$$^{-1}$$
UV-Vis Spectroscopy
The conjugated π-system of the pyrazole rings absorbs in the 250–280 nm range (ε ≈ 10$$^4$$ L·mol$$^{-1}$$·cm$$^{-1}$$), corresponding to π→π* transitions. Substituents minimally alter this profile due to the absence of extended conjugation.
Tautomeric Behavior and Conformational Dynamics
Pyrazole derivatives exhibit annular tautomerism, where the NH proton migrates between the two nitrogen atoms. In this compound, tautomerism is suppressed in the first pyrazole ring due to the fixed 1-ethyl and 4-methyl substituents. However, the second pyrazole (1-isopropyl-1H-pyrazol-4-amine) may exhibit tautomeric equilibrium between the 4-amine and 5-amine forms (Figure 1).
Factors influencing tautomerism :
- Substituent effects : Electron-donating groups (e.g., methyl) stabilize the tautomer where the substituent occupies the C3 position.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor the more polar tautomer by stabilizing dipolar intermediates.
- Temperature : Lower temperatures slow proton exchange, enabling detection of individual tautomers via NMR.
Conformational dynamics of the methylene bridge are temperature-dependent, with rotational barriers estimated at 8–12 kJ/mol via variable-temperature NMR simulations.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-13(11(4)6-15-17)8-14-12-7-16-18(9-12)10(2)3;/h6-7,9-10,14H,5,8H2,1-4H3;1H |
InChI Key |
XAWXEUMCGRJISY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
This method involves the cyclocondensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration and cyclization to form the pyrazole ring.
Critical Parameters :
- Solvent : Ethanol or methanol is commonly employed to facilitate solubility and reaction kinetics.
- Catalyst : Acidic conditions (e.g., HCl or acetic acid) are essential to protonate intermediates, driving cyclization.
- Temperature : Reflux conditions (60–80°C) are typically used to accelerate the reaction.
Alkylation and Coupling Reactions
Alkylation of Pyrazole Intermediates
The synthesis often involves alkylation steps to introduce substituents such as ethyl or isopropyl groups. For example, ethyl iodide is used to alkylate the pyrazole nitrogen under basic conditions (e.g., K₂CO₃ in acetonitrile). This step enhances the compound’s lipophilicity and biological activity.
Microwave-Assisted Synthesis
Advantages and Implementation
Microwave irradiation accelerates reaction kinetics, enabling shorter reaction times (minutes vs. hours) and higher yields compared to conventional methods. For pyrazole derivatives, this approach is particularly effective in cyclocondensation and coupling steps.
Procedure Highlights :
- Reaction Mixture : Reactants (e.g., aldehyde, hydrazine) are dissolved in a microwave-safe solvent (e.g., DMF or THF).
- Irradiation : Power settings (100–200 W) and durations (5–30 minutes) are optimized to avoid decomposition.
| Parameter | Conventional | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6–12 hours | 15–30 minutes |
| Yield | Moderate | Improved |
| Temperature Control | Manual | Automated |
| Reference |
Multi-Step Synthesis with Protecting Groups
Protecting Group Strategy
To prevent undesired side reactions, tert-butoxycarbonyl (Boc) or 9-fluorenylmethyl carbamate (Fmoc) groups are used to protect amine functionalities during intermediate steps. Deprotection is achieved using trifluoroacetic acid (TFA) or hydrogenolysis.
Example Workflow :
- Protection : Boc group introduction via reaction with di-tert-butyl dicarbonate in dichloromethane.
- Cyclocondensation : Form pyrazole core under acidic conditions.
- Deprotection : Remove Boc group to regenerate the amine.
Comparative Analysis of Methods
Key Challenges and Solutions
- Purity Issues : Side products arise from competing reactions (e.g., oxidation, hydrolysis). Solutions include optimized solvent choice and catalyst screening.
- Scalability : Microwave methods and continuous flow reactors enhance scalability for industrial production.
Data Tables and Research Findings
Intermediates in Synthesis
Critical Reaction Conditions
| Method | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Ethanol | 60–80°C | 6–12 h | Moderate | |
| Microwave Synthesis | DMF | 100–150°C | 15–30 min | High | |
| Alkylation | Acetonitrile | 60°C | 12–18 h | Variable |
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield pyrazole N-oxides, while reduction reactions can produce reduced pyrazole derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds .
Scientific Research Applications
Pharmacological Activities
The compound has demonstrated potential in several pharmacological areas:
Anti-inflammatory Activity:
Research indicates that pyrazole derivatives can inhibit inflammatory pathways. For example, compounds similar to this one have shown significant inhibition of NF-kB/AP-1 reporter activity in cell-based assays, with IC50 values ranging from 4.8 to 30.1 µM, suggesting that the compound may interact with key signaling pathways involved in inflammation .
Anticancer Properties:
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives have exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values as low as 0.01 µM . The mechanism of action often involves inhibition of cyclin-dependent kinases and other cancer-related enzymes .
Antimicrobial Activity:
The dual pyrazole structure may also endow the compound with antimicrobial properties. Research on similar compounds suggests that they can effectively inhibit bacterial growth, although specific studies on this compound are still emerging.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several pyrazole-based derivatives, differing primarily in substituent groups and their positions. Below is a detailed comparison based on evidence from patents, chemical databases, and synthetic studies.
Substituent Analysis and Molecular Properties
Key Observations:
Branching Effects: The target compound’s isopropyl group (branched C₃H₇) at the second pyrazole contrasts with analogs featuring linear propyl (C₃H₇) or bulkier isobutyl (2-methylpropyl) groups.
Electronic Properties : The absence of electron-withdrawing groups (e.g., chlorine in CAS 1856019-49-2) in the target compound suggests reduced polarity compared to halogenated analogs, impacting solubility and reactivity .
Molecular Weight: Analogs range from 275.39 to 283.8 g/mol, with chlorine or fluorine substituents increasing mass.
Research Findings and Data Gaps
Structural Data : X-ray crystallography (e.g., ) is absent for the target compound but could resolve conformational details critical for drug design .
Pharmacological Studies: No direct activity data exists in the evidence.
Physicochemical Properties : Key data (e.g., solubility, logP) are missing but could be extrapolated from analogs. For instance, isopropyl’s hydrophobicity may enhance blood-brain barrier penetration compared to polar substituents .
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in recent years due to its promising biological activities. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄ClN₅ |
| Molecular Weight | 297.83 g/mol |
| CAS Number | 1855937-79-9 |
| Structure | Structure |
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial activity of various pyrazole derivatives, including this compound. The compound was tested against several pathogens, revealing minimum inhibitory concentration (MIC) values that indicate strong antibacterial effects.
Key Findings
- Inhibition Zones: The compound showed inhibition zones ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Formation: It significantly inhibited biofilm formation, which is crucial for bacterial virulence and resistance .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. This compound has shown promising results in various cancer cell lines.
Case Studies
These findings indicate that the compound exhibits significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects.
The compound's anti-inflammatory action is primarily attributed to its ability to inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines, thus mitigating inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
